molecular formula C19H16O2 B188467 (2-Hydroxyphenyl)diphenylmethanol CAS No. 6326-60-9

(2-Hydroxyphenyl)diphenylmethanol

Cat. No. B188467
CAS RN: 6326-60-9
M. Wt: 276.3 g/mol
InChI Key: NQEGTKPUEXVZTO-UHFFFAOYSA-N
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Description

“(2-Hydroxyphenyl)diphenylmethanol” is a chemical compound that is used for industrial and scientific research . It is also known as “2-Hydroxytriphenylcarbinol” and has other names such as “2- (1,1-diphenyl-1-hydroxymethyl)phenol”, “2- (hydroxy (diphenyl)methyl)phenol”, and "diphenyl (2-hydroxyphenyl)methanol" .


Synthesis Analysis

The synthesis of “(2-Hydroxyphenyl)diphenylmethanol” and its derivatives can be achieved through various methods. One such method involves the Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3, followed by post-synthetic hydrolysis or alcoholysis catalyzed by alumina . This method enables the selective syntheses of diphenylmethanol derivatives with very simple procedures, without expensive reagents and apparatuses .


Molecular Structure Analysis

The molecular structure of “(2-Hydroxyphenyl)diphenylmethanol” is complex and can be analyzed using various spectroscopic techniques. For instance, a Schiff-base complex 2- { ( E )- [2-hydroxyphenyl)imino]methyl}phenol has been synthesized and characterized by elemental analyses, UV–VIS and IR spectroscopy, and single crystal X-ray determination .


Chemical Reactions Analysis

The chemical reactions involving “(2-Hydroxyphenyl)diphenylmethanol” are complex and can involve various pathways. For example, a study on the keto-enol tautomerization of 2-(2-Hydroxyphenyl)-1-azaazulene (2HPhAZ) and its thiol-thione (2MPhAZ) analogue has been performed using the density functional B3LYP method .


Physical And Chemical Properties Analysis

“(2-Hydroxyphenyl)diphenylmethanol” has specific physical and chemical properties. It is classified as having acute toxicity - Category 4, Oral Skin irritation, Category 2 Serious eye damage, Category 1 Specific target organ toxicity – single exposure, Category 3 .

Scientific Research Applications

Crystal Structure and Dehydration Reactions

  • Dehydration and Crystal Structure Analysis : (2-Hydroxyphenyl)diphenylmethanol undergoes dehydration reactions both in solution and solid state. Its crystal structure has been determined, revealing insights into the molecular interactions and hydrogen-bonding patterns within the compound (Lewis et al., 1976).

Chiral Phthalic Acid Method and X-ray Crystallography

  • Enantioresolution and Structural Determination : The compound has been utilized in enantioresolution studies using the chiral phthalic acid method. X-ray crystallography has been employed to determine the absolute configurations of related compounds (Watanabe et al., 1999).

Hydrogen Bonding and Molecular Assembly

  • Hydrogen Bonding in Derivatives : Studies on ferrocenylmethanol derivatives with a focus on hydrogen bonding and molecular assembly have provided insights into the behavior of compounds structurally related to (2-Hydroxyphenyl)diphenylmethanol (Štěpnička & Císařová, 2002).

Chemical Synthesis and Organic Chemistry Applications

  • Peptide Synthesis : The compound has been referenced in the context of peptide synthesis, particularly in the preparation of amino acid diphenylmethyl esters (Barlos et al., 1987).

Structural Characterization and Molecular Interactions

  • Crystal Packing Features : The compound's derivatives have been studied for their crystal packing features, particularly focusing on the types of hydrogen bonding and non-polar interactions, offering insights into molecular interactions and assembly (Ferguson et al., 1995).

Applications in Catalysis and Synthetic Reactions

  • Enantioselective Synthesis : Research has been conducted on the enantioselective synthesis of derivatives of (2-Hydroxyphenyl)diphenylmethanol and their applications in asymmetric catalysis (Wu et al., 2013).

Oxidation and Radical Reactions

  • Oxidation Mechanism Studies : The mechanistic aspects of the oxidation of diphenylmethanol derivatives have been explored, shedding light on the reactions and degradation products in these processes (Menachery et al., 2018).

Safety And Hazards

“(2-Hydroxyphenyl)diphenylmethanol” is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-[hydroxy(diphenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O2/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEGTKPUEXVZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212647
Record name Benzenemethanol, 2-hydroxy-alpha,alpha-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Hydroxyphenyl)diphenylmethanol

CAS RN

6326-60-9
Record name 2-Hydroxytriphenylmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006326609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC30658
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30658
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, 2-hydroxy-alpha,alpha-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXYTRIPHENYLCARBINOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-HYDROXYTRIPHENYLMETHANOL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
TW Lewis, EN Duesler, RB Kress… - Journal of the …, 1980 - ACS Publications
The rearrangement of [l-(2-hydroxynaphthyl)] diphenylmethanol (3) to the corresponding fuchsone (4) has been shown to proceed in the solid state (either as a reaction of powders or …
Number of citations: 19 pubs.acs.org
M Píšová, M Souček - Collection of Czechoslovak Chemical …, 1982 - cccc.uochb.cas.cz
The photo-decolouration of o-fuchsone is caused by [8 + 2] cycloaddition of singlet oxygen to the quinonoid trienone π-system. The arising 1,2,3-trioxanaphthalene undergoes further …
Number of citations: 5 cccc.uochb.cas.cz
A Lemmerer, C Esterhuysen - CrystEngComm, 2011 - pubs.rsc.org
The crystal structures of three isomers containing a phenol and an alcohol functional group, 2-methylolphenol (1), 3-methylolphenol (2) and 4-methylolphenol (3) are reported. All …
Number of citations: 13 pubs.rsc.org
JJ Talley, IA Evans - The Journal of Organic Chemistry, 1984 - ACS Publications
R1 H CHj CHjOCHj LI compounds has not been exploited. We found that the dianion 3d condensed with a number of enolizable and nonenolizable ketones and aldehydes to produce …
Number of citations: 54 pubs.acs.org
M WATANABE, M DATE, K KAWANISHI… - Chemical and …, 1990 - jstage.jst.go.jp
Aryl tetramethylphosphorodiamidates were effectively ortho-lithiated with sec-BuLi in tetrahydrofuran at-105 C. The resulting lithiated species were trapped with a variety of electrophiles …
Number of citations: 29 www.jstage.jst.go.jp
CFC Found - Chem. Pharm. Bull, 1990 - jlc.jst.go.jp
Aryl tetramethylphosphorodiamidates were eilectively ortho-lithiated with sec-BuLi in tetrahydrofuran at—-105 C. The resulting lithiated species were trapped with a variety of …
Number of citations: 0 jlc.jst.go.jp
FR McSorley, PB Wyatt, A Martinez… - Journal of the …, 2012 - ACS Publications
The sequential activities of PhnY, an α-ketoglutarate/Fe(II)-dependent dioxygenase, and PhnZ, a Fe(II)-dependent enzyme of the histidine-aspartate motif hydrolase family, cleave the …
Number of citations: 77 pubs.acs.org
JE Cobb, SG Blanchard, EG Boswell… - Journal of medicinal …, 1998 - ACS Publications
3-{4-[2-(Benzoxazol-2-ylmethylamino)ethoxy]phenyl}-(2S)-((2-benzoylphenyl)amino)propionic acid (1) and (2S)-((2-benzoylphenyl)amino)-3-{4-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]…
Number of citations: 186 pubs.acs.org
YZ Chen, RG Weiss - Photochemical & Photobiological Sciences, 2009 - Springer
Photo-Fries rearrangements and associated photoreactions of four o-cresyl acylates were investigated in cyclohexane and in unstretched and stretched polyethylene (PE) films with …
Number of citations: 9 link.springer.com
CG Bang, JF Jensen, E O'Hanlon Cohrt… - ACS Combinatorial …, 2017 - ACS Publications
We herein present broadly useful, readily available and nonintegral hydroxylamine linkers for the routine solid-phase synthesis of hydroxamic acids. The developed protocols enable …
Number of citations: 5 pubs.acs.org

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